molecular formula C23H38O6 B1677495 Ornoprostil CAS No. 70667-26-4

Ornoprostil

Numéro de catalogue B1677495
Numéro CAS: 70667-26-4
Poids moléculaire: 410.5 g/mol
Clé InChI: BBRBUTFBTUFFBU-LHACABTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ornoprostil is a methyl derivative of Prostaglandin E1 (PGE1) developed in Japan . It has a molecular formula of C23H38O6 and a molecular weight of 410.55 . It is used for its anti-ulcerative properties .


Synthesis Analysis

The synthesis of Ornoprostil involves a sequence of reactions starting with commercially available compounds. The synthesis includes treatment with NaBr in the presence of BF3·OEt2, Pd-catalysed coupling of the resulting compound with the alkenylborane, and conversion of the alkenyl moiety into an epoxy and then into a keto group .


Molecular Structure Analysis

Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ornoprostil include treatment with NaBr, Pd-catalysed coupling, and conversion of the alkenyl moiety into an epoxy and then into a keto group .


Physical And Chemical Properties Analysis

Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .

Applications De Recherche Scientifique

Gastric Cytoprotection

Ornoprostil, a methyl derivative of PGE1, has demonstrated significant protective effects against gastric mucosal damage caused by ethanol in human subjects. A study conducted by Kobayashi et al. (1991) revealed that ornoprostil significantly reduced gross mucosal damage, hyperemia, and hemorrhage in the gastric mucosa compared to a placebo group, although it didn't prevent the disruption of surface epithelial cells (Kobayashi et al., 1991).

Effect on Gastric Emptying and Pancreatic Polypeptide Release

Another study explored the impact of orally administered ornoprostil on gastric emptying and pancreatic polypeptide (PP) release after solid meal ingestion in humans. Okano et al. (2005) found that ornoprostil significantly reduced the gastric emptying rate of a solid meal, suggesting an effect on gastric motor function without interfering with the vagal-cholinergic pathway to the stomach (Okano et al., 2005).

Development of Prostaglandin Derivatives

Tsuboshima et al. (1992) discussed the development of native prostaglandins and their structural analogs, including ornoprostil, for human therapy. Ornoprostil, in this context, is highlighted as an oral anti-ulcer agent among other prostaglandin derivatives developed for therapeutic purposes (Tsuboshima et al., 1992).

Intestinal Permeability and NSAIDs

A study by Nagase et al. (1997) investigated the effect of ornoprostil on intestinal permeability (IP) in the context of indomethacin-induced mucosal damage. The simultaneous administration of ornoprostil with indomethacin showed no significant change in IP compared to controls, suggesting a protective role of ornoprostil against mucosal damage caused by NSAIDs (Nagase et al., 1997).

Safety And Hazards

Ornoprostil is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBUTFBTUFFBU-LHACABTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021616
Record name Ornoprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ornoprostil

CAS RN

70667-26-4
Record name Ornoprostil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70667-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornoprostil [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornoprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORNOPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornoprostil
Reactant of Route 2
Ornoprostil
Reactant of Route 3
Ornoprostil
Reactant of Route 4
Ornoprostil
Reactant of Route 5
Ornoprostil
Reactant of Route 6
Ornoprostil

Citations

For This Compound
132
Citations
K Kobayashi, T Arakawa, K Higuchi… - Journal of clinical …, 1991 - europepmc.org
Ornoprostil, a methyl derivative of PGE1 developed in Japan, … Sixteen healthy volunteers were given either ornoprostil or a … ) in the subjects receiving ornoprostil than those receiving …
Number of citations: 14 europepmc.org
Y Kawanaka, N Ono, Y Yoshida, S Okamoto… - Journal of the Chemical …, 1996 - pubs.rsc.org
… Reported next is the synthesis of naturally occuring 6-keto-PGE, and ornoprostil which is … Similarly, ornoprostil was prepared by the reaction of 1 (R = CH,CH,) with the alkenylcopper …
Number of citations: 21 pubs.rsc.org
H Okano, S Saeki, A Inui, Y Kawai, S Morimoto… - Digestive diseases and …, 1991 - Springer
… ornoprostil significantly reduced the gastric emptying rate of solid meal (T1/2 and 120 min RR,P<0.05). However, ornoprostil … This thus suggests that ornoprostil affects the gastric motor …
Number of citations: 6 link.springer.com
K Nagase, N Hiwatashi, K Ito, H Maekawa… - … Gakkai Zasshi= The …, 1997 - europepmc.org
… of indomethacin, acemetacin, ornoprostil. After an overnight … of indomethacin and ornoprostil showed no significant change in … that simultaneous administration of ornoprostil prevent the …
Number of citations: 9 europepmc.org
T Arakawa, T Watanabe, T Fukuda, K Higuchi… - Digestive diseases and …, 1996 - Springer
… ), feed containing the same dose of indomethacin and ornoprostil adjusted to 50 ~g/kg/day, or … alone, 24 rats received indomethacin combined with ornoprostil, and 37 rats received feed …
Number of citations: 36 link.springer.com
N Fujiyama, Y Shitara, T Horie - Digestive diseases and sciences, 2013 - Springer
… blot analysis in IDM-treated rats with or without the administration of ornoprostil or AG. Ornoprostil recovered the gene expression of Oatp1a1, Oatp1b2 and Mrp2 and protein expression …
Number of citations: 4 link.springer.com
S Okabe, K Takeuchi, H Niida, Y Takinami - Digestion, 1990 - karger.com
… were examined in rats and compared with those of ornoprostil, a PGE| derivative. Orally … On the other hand, ornoprostil produced a potent and significant inhibition against ethanol/…
Number of citations: 9 karger.com
N Matsuhashi, A Yamada, M Hiraishi… - American Journal of …, 1992 - search.ebscohost.com
… We treated our patient with a large amount of prostaglandin (ornoprostil). sucralfate, and sulfasalazine. Sueralfate has a proteetive effect for ulcerative lesions and is reported to partially …
Number of citations: 89 search.ebscohost.com
K Kobayashi, T Arakawa, H Nakamura - Drug Investigation, 1990 - Springer
This study was undertaken in order to establish the experimental model for evaluating the protective effects of antiulcer drugs. The isolated surface epithelial cells from rat gastric …
Number of citations: 1 link.springer.com
Y Ogihara, S Okabe - Mechanisms of Peptic Ulcer Healing. Falk …, 1991 - Kluwer Dordrecht
Number of citations: 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.